![molecular formula C9H14N4O2 B1476189 (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2098101-29-0](/img/structure/B1476189.png)
(3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, also known as AATPM, is an organic compound belonging to the class of azetidines. It is a colorless solid with a molecular weight of 233.25 g/mol and a melting point of 68-70 °C. AATPM has been studied extensively due to its unique properties and potential applications. It has been used in various areas of organic chemistry, including organic synthesis and medicinal chemistry.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is structurally related to synthesized compounds that have been studied for their crystal structures. For example, the synthesis and crystal structure of related compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been characterized using techniques like NMR, MS, and IR spectra, with their structures confirmed by X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial and Anticancer Agents
Compounds with structural similarity to (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone have been explored as potential antimicrobial and anticancer agents. Novel pyrazole derivatives, for instance, have shown higher anticancer activity than reference drugs in some studies, and have exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Application in Heterocyclic Chemistry
Compounds structurally similar to (3-azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone are significant in heterocyclic chemistry. They are used in organic synthesis and known for their biological and pharmacological activities. Studies have synthesized derivatives containing the pyrazole moieties, which have been shown to possess moderate antibacterial and antioxidant activities (Lynda, 2021).
Synthesis of Novel Biologically Potent Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds incorporating entities like oxazole, pyrazoline, and pyridine. These synthesized compounds have been studied for their anticancer activity and in vitro antibacterial and antifungal activities. Molecular docking studies have provided insights into their potential utilization (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(oxan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-11-8-5-13(6-8)9(14)7-1-3-15-4-2-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHWRWYKUCGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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